molecular formula C24H29N3O5S B6278473 6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine CAS No. 1111021-58-9

6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine

Cat. No.: B6278473
CAS No.: 1111021-58-9
M. Wt: 471.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine is a complex organic compound that features a quinoline core substituted with a sulfonyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the sulfonyl group.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used to study the effects of quinoline derivatives on cellular processes and pathways.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of sulfonyl-containing compounds.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-methylpiperidin-1-yl)sulfonyl]-N-phenylquinolin-2-amine
  • 6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)quinolin-2-amine

Uniqueness

6-[(2-methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine is unique due to the presence of the trimethoxyphenyl group, which may confer additional pharmacological properties and enhance its interaction with biological targets compared to similar compounds.

Properties

CAS No.

1111021-58-9

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.